molecular formula C18H19ClN2O2 B4945133 N-(4-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide

N-(4-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide

Cat. No.: B4945133
M. Wt: 330.8 g/mol
InChI Key: UGXDZSOHARBLNZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a morpholinylmethyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with aniline to form 4-chlorobenzamide.

    Introduction of the Morpholinylmethyl Group: The morpholinylmethyl group is introduced by reacting 4-chlorobenzamide with formaldehyde and morpholine under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale production of 4-chlorobenzoyl chloride and 4-chlorobenzamide.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH conditions to maximize yield and purity.

    Purification and Isolation: Using techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(piperidin-4-ylmethyl)benzamide
  • N-(4-chlorophenyl)-4-(pyrrolidin-4-ylmethyl)benzamide
  • N-(4-chlorophenyl)-4-(azepan-4-ylmethyl)benzamide

Uniqueness

N-(4-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide is unique due to the presence of the morpholinylmethyl group, which imparts specific steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound in medicinal chemistry and material science research.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-16-5-7-17(8-6-16)20-18(22)15-3-1-14(2-4-15)13-21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXDZSOHARBLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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